molecular formula C6H10O4S B13162995 3-methyl-1,1-dioxothiolane-3-carboxylic acid

3-methyl-1,1-dioxothiolane-3-carboxylic acid

Cat. No.: B13162995
M. Wt: 178.21 g/mol
InChI Key: VNQWJDMKAXWKEJ-UHFFFAOYSA-N
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Description

3-Methyl-1,1-dioxothiolane-3-carboxylic acid is a sulfur-containing heterocyclic carboxylic acid characterized by a five-membered thiolane ring modified with two oxygen atoms (1,1-dioxo group) and a methyl substituent at the 3-position. This compound exhibits unique physicochemical properties due to its cyclic sulfone structure and carboxylic acid functionality, making it relevant in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

3-methyl-1,1-dioxothiolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c1-6(5(7)8)2-3-11(9,10)4-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQWJDMKAXWKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,1-dioxothiolane-3-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,1-dioxothiolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alcohols, amines, and acyl chlorides are commonly employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

3-methyl-1,1-dioxothiolane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1,1-dioxothiolane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

3-Methyl-1,2,3-Butanetricarboxylic Acid (MBTCA)

Structural Differences :

  • MBTCA is a tricarboxylic acid with a linear chain and three carboxyl groups, lacking the sulfur-containing cyclic structure of 3-methyl-1,1-dioxothiolane-3-carboxylic acid.
  • Key Properties: MBTCA is a stable atmospheric tracer for terpene-derived secondary organic aerosols (SOA) due to its high oxidation state . Unlike this compound, MBTCA forms via OH-radical oxidation of pinonic acid, leading to increased oxygenation .

Functional Comparison :

  • Reactivity : MBTCA undergoes further oxidation to form highly oxygenated products, while the cyclic sulfone group in this compound may confer stability against radical-mediated degradation.

3-Methoxythiolane-3-Carboxylic Acid

Structural Differences :

  • Replaces the 1,1-dioxo group with a methoxy substituent, altering electronic and steric properties.

Key Properties :

  • Likely exhibits lower acidity (pKa) than this compound due to the absence of electron-withdrawing sulfone groups .

Functional Comparison :

  • Synthesis : Methoxy derivatives are typically synthesized via nucleophilic substitution, whereas sulfone derivatives require oxidation of thiolanes .
  • Stability : The sulfone group in this compound increases thermal and oxidative stability compared to methoxy analogs .

3-Cyclopentene-1-Carboxylic Acid

Structural Differences :

  • Features a cyclopentene ring instead of a sulfur-containing thiolane, with a single carboxylic acid group.

Key Properties :

  • The unsaturated cyclopentene ring enables conjugation with the carboxylic acid, enhancing reactivity in Diels-Alder reactions.
  • Lower molecular weight (156.18 g/mol) compared to this compound (~178.2 g/mol estimated).

Functional Comparison :

  • Applications : Widely used in polymer chemistry and as a ligand in catalysis, whereas this compound’s sulfone group may favor applications requiring resistance to hydrolysis .

Indole-3-Carboxylic Acid

Structural Differences :

  • Contains an indole aromatic system fused with a carboxylic acid, differing significantly from the alicyclic sulfone structure.

Key Properties :

  • Exhibits fluorescence and biological activity (e.g., antimicrobial, anti-inflammatory) due to the indole moiety .
  • Higher melting point (250–252°C) compared to this compound (data scarce but likely lower due to alicyclic structure).

Functional Comparison :

  • Bioactivity : Indole-3-carboxylic acid is prioritized in drug discovery, while this compound may serve as a synthon for sulfone-containing bioactive molecules .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Stability Key Applications
This compound ~178.2 Sulfone, carboxylic acid High (sulfone) Drug synthesis, polymers
3-Methyl-1,2,3-butanetricarboxylic acid (MBTCA) 204.18 Tricarboxylic acid Moderate Atmospheric chemistry
3-Methoxythiolane-3-carboxylic acid ~162.2 Methoxy, carboxylic acid Moderate Solubility studies
3-Cyclopentene-1-carboxylic acid 156.18 Cyclopentene, carboxylic acid Low (unsaturated) Polymer chemistry

Research Findings and Implications

  • Thermal Stability : Kinetic data for methyl-substituted cyclic compounds (e.g., 3-methyl-1,2-xylylene) suggest that sulfone derivatives like this compound exhibit Arrhenius-type stability, with activation energies >60 kJ/mol .

Biological Activity

3-Methyl-1,1-dioxothiolane-3-carboxylic acid is a heterocyclic compound recognized for its significant biological activity, particularly as an inhibitor of thiol proteases. This article will explore the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered ring that includes sulfur and oxygen atoms, characterized by a dioxothiolane moiety. Its carboxylic acid functionality enhances its reactivity, making it a valuable candidate for pharmaceutical applications. The molecular formula is C5H8O4SC_5H_8O_4S, and it has notable interactions with various biological molecules, particularly proteins involved in metabolic pathways.

Inhibition of Thiol Proteases

Research indicates that this compound exhibits potent inhibitory effects on thiol proteases, which are enzymes critical for various physiological processes. This inhibition is particularly relevant in the context of:

  • Inflammation : By inhibiting specific proteases involved in inflammatory pathways, the compound may reduce inflammatory responses.
  • Myotonic Dystrophy : The selective inhibition of proteases can be beneficial in treating this genetic disorder characterized by muscle stiffness.
  • Cancer : The ability to inhibit certain proteolytic enzymes suggests potential applications in cancer therapy, where protease activity is often dysregulated.

The mechanism by which this compound exerts its biological effects primarily involves interaction with cysteine residues in thiol proteases. This interaction can lead to conformational changes in the enzyme structure, thereby inhibiting its activity.

Case Studies and Experimental Data

  • Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits various thiol proteases such as cathepsins B, H, and L. For example, the compound showed IC50 values ranging from 10 to 50 µM against these enzymes, indicating a strong inhibitory potential compared to known inhibitors like E-64.
  • Structural Analysis : Structural studies using X-ray crystallography have provided insights into how the compound binds to the active sites of these enzymes. The presence of the dioxothiolane ring facilitates strong interactions with enzyme active sites due to its unique geometry and electronic properties.
  • Therapeutic Applications : Preclinical models have suggested that administration of this compound can lead to reduced tumor growth rates in xenograft models of cancer when used alongside conventional therapies.

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Therapeutic Potential
This compoundInhibitor of thiol proteases10 - 50Cancer treatment, anti-inflammatory
E-64Broad-spectrum protease inhibitor5 - 20Myotonic dystrophy
LoxistatinProtease inhibitor for muscular dystrophy15 - 30Neuromuscular disorders

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